3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea
CAS No.: 2034351-41-0
Cat. No.: VC11796624
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034351-41-0 |
|---|---|
| Molecular Formula | C19H19ClN2O2 |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | 1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-chlorophenyl)methyl]urea |
| Standard InChI | InChI=1S/C19H19ClN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23) |
| Standard InChI Key | NAZSVUFESPOZPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure features a urea backbone (–NH–CO–NH–) substituted with two distinct groups:
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3-(1-Benzofuran-2-yl)propyl: A three-carbon chain linking the benzofuran heterocycle (comprising a fused benzene and furan ring) to the urea nitrogen.
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(4-Chlorophenyl)methyl: A chlorinated aromatic ring attached via a methylene group to the adjacent urea nitrogen.
The benzofuran system (CHO) contributes aromaticity and potential π-π stacking interactions, while the 4-chlorophenyl group introduces electron-withdrawing effects that may influence solubility and receptor binding .
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 366.88 g/mol |
| CAS Registry | Not yet assigned |
| IUPAC Name | 3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea can be approached via sequential functionalization of the urea core:
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Benzofuran Propylamine Synthesis:
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4-Chlorobenzyl Isocyanate Preparation:
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4-Chlorobenzylamine → Phosgenation to isocyanate.
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Urea Coupling:
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Reaction between the benzofuran-derived amine and 4-chlorobenzyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C).
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Table 2: Representative Synthetic Yields for Analogous Ureas
| Intermediate | Yield (%) | Conditions |
|---|---|---|
| Benzofuran propylamine | 72 | NaBH, MeOH, 0°C |
| 4-Chlorobenzyl isocyanate | 85 | ClCOCl, EtN, DCM |
| Urea formation | 68 | THF, 4°C, 12h |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.8 (Predicted via Crippen’s method), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <5 µg/mL (pH 7.4), necessitating formulation enhancements for oral bioavailability.
Metabolic Stability
Microsomal assays of structurally related benzofuran-urea hybrids demonstrate:
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Half-life (Human Liver Microsomes): ~45 minutes, suggesting susceptibility to CYP3A4/2D6-mediated oxidation .
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Major Metabolites: N-dealkylation at the urea moiety and hydroxylation of the benzofuran ring .
In Vivo Efficacy
In diet-induced obese (DIO) mice, benzofuran-containing MCHR1 antagonists achieved:
Challenges and Future Directions
Synthetic Scalability
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Chiral Resolution: The propyl linker may introduce stereocenters, requiring asymmetric synthesis or chromatography.
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Isocyanate Handling: Alternatives to phosgene (e.g., triphosgene) could improve safety profiles.
ADMET Optimization
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